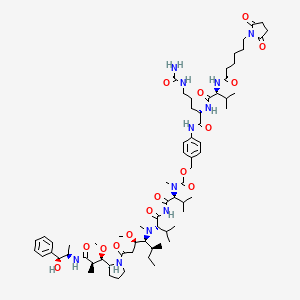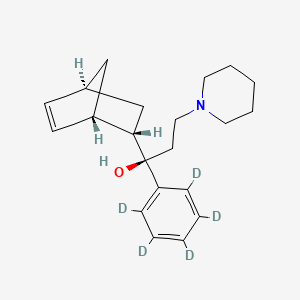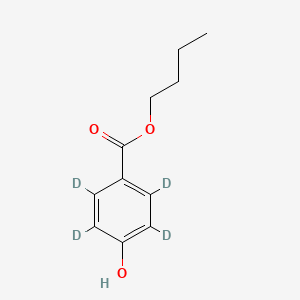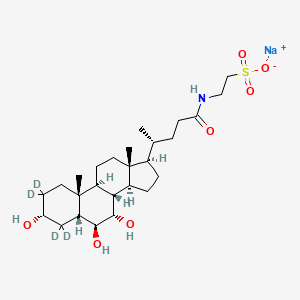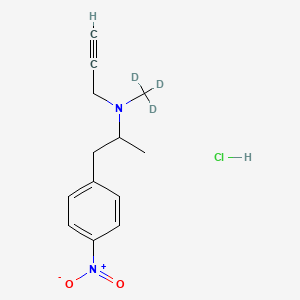
rac 4-Nitro Deprenyl-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) is a deuterated form of Deprenyl, also known as Selegiline. This compound is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. The deuterium labeling in (rac)-4-Nitro Deprenyl-d3 (hydrochloride) enhances its stability and allows for detailed metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-4-Nitro Deprenyl-d3 (hydrochloride) typically involves the deuteration of Deprenyl. The process begins with the preparation of the intermediate compound, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (rac)-4-Nitro Deprenyl-d3 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium azide and sodium methoxide are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Employed in the study of enzyme kinetics and inhibition mechanisms.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Industry: Used in the development of pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) exerts its effects by irreversibly inhibiting monoamine oxidase B (MAO-B). This inhibition leads to an increase in dopamine levels in the brain, which is beneficial in the treatment of Parkinson’s disease. The compound binds to the active site of MAO-B, preventing the breakdown of dopamine and other monoamines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selegiline: The non-deuterated form of (rac)-4-Nitro Deprenyl-d3 (hydrochloride).
Rasagiline: Another MAO-B inhibitor with similar therapeutic effects.
Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.
Uniqueness
(rac)-4-Nitro Deprenyl-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its metabolic stability and allows for more precise studies of its pharmacokinetics and pharmacodynamics. This makes it a valuable tool in both research and clinical settings.
Propriétés
Formule moléculaire |
C13H17ClN2O2 |
|---|---|
Poids moléculaire |
271.76 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H/i3D3; |
Clé InChI |
QMZXXMVBTPEPMS-FJCVKDQNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=C(C=C1)[N+](=O)[O-].Cl |
SMILES canonique |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


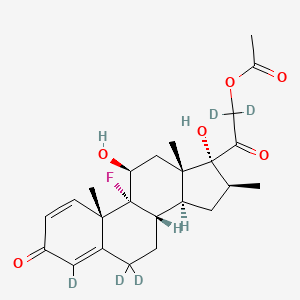
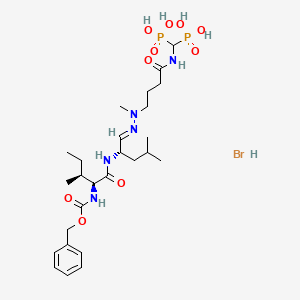

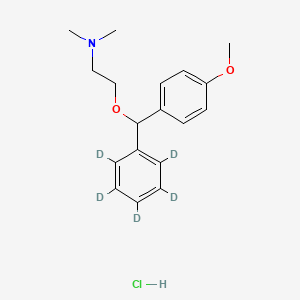
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)

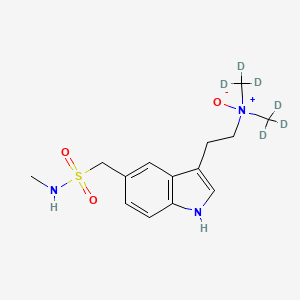
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
